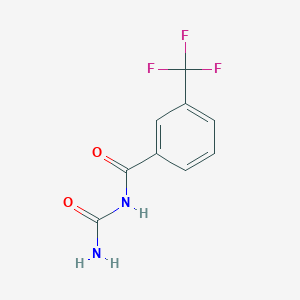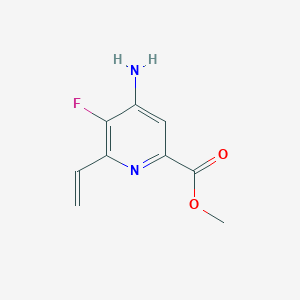
(2R)-2-sulfanylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-sulfanylpropan-1-ol is an organic compound with the molecular formula C3H8OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a three-carbon chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
(2R)-2-sulfanylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-mercaptopropionic acid. This method involves the reduction of the carboxylic acid group to a hydroxyl group while retaining the thiol group. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
化学反应分析
Types of Reactions
(2R)-2-sulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Propane (C3H8).
Substitution: Various substituted alcohols depending on the nucleophile used.
科学研究应用
(2R)-2-sulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reducing agent in biochemical assays and protein studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of redox states in cells.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of (2R)-2-sulfanylpropan-1-ol primarily involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, thereby reducing other molecules and forming disulfide bonds. This property is particularly useful in biochemical applications where it can modulate the redox state of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
(2S)-2-mercaptopropan-1-ol: The enantiomer of (2R)-2-sulfanylpropan-1-ol, differing only in the spatial arrangement of the groups around the chiral center.
2-mercaptoethanol: A similar compound with a shorter carbon chain, lacking the chiral center.
3-mercaptopropan-1-ol: A structural isomer with the thiol group on the third carbon instead of the second.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its dual functional groups (thiol and hydroxyl) also provide versatility in chemical reactions and applications.
属性
分子式 |
C3H8OS |
|---|---|
分子量 |
92.16 g/mol |
IUPAC 名称 |
(2R)-2-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 |
InChI 键 |
QNNVICQPXUUBSN-GSVOUGTGSA-N |
手性 SMILES |
C[C@H](CO)S |
规范 SMILES |
CC(CO)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime](/img/structure/B8299394.png)






![2-Methyl-2-[(quinolin-4-ylmethyl)-amino]-propionic acid methyl ester](/img/structure/B8299448.png)
